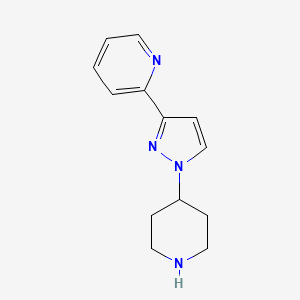

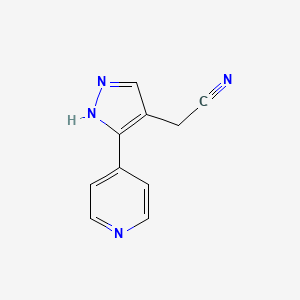

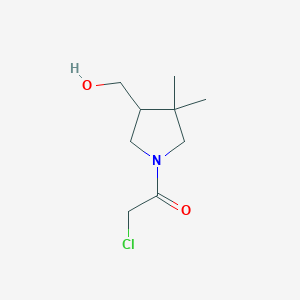

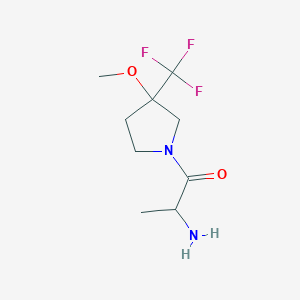

![molecular formula C12H17NO4 B1490333 (E)-4-(3a-(hydroxymethyl)hexahydrocyclopenta[c]pyrrol-2(1H)-yl)-4-oxobut-2-enoic acid CAS No. 2098155-56-5](/img/structure/B1490333.png)

(E)-4-(3a-(hydroxymethyl)hexahydrocyclopenta[c]pyrrol-2(1H)-yl)-4-oxobut-2-enoic acid

Vue d'ensemble

Description

The compound is an organic compound containing a hexahydrocyclopenta[c]pyrrol-2(1H)-yl group . It also contains a carboxylic acid group and a hydroxymethyl group. The exact properties and uses of this specific compound are not available in the sources I have access to.

Molecular Structure Analysis

The molecular structure of this compound would likely be complex due to the presence of the hexahydrocyclopenta[c]pyrrol-2(1H)-yl group . This group is a cyclic structure containing both carbon and nitrogen atoms.Chemical Reactions Analysis

Again, while specific reactions involving this compound are not available, similar compounds such as pyrroles undergo various reactions. For example, pyrrole can undergo electrophilic substitution reactions at carbon-2 and gives 2-substituted product .Applications De Recherche Scientifique

p-Coumaric Acid and its Conjugates

p-Coumaric acid and its conjugates exhibit a variety of biological activities, including antioxidant, anti-cancer, antimicrobial, antivirus, anti-inflammatory, antiplatelet aggregation, anxiolytic, antipyretic, analgesic, and anti-arthritis activities. These compounds serve as precursors for other phenolic compounds and are found in both free and conjugated forms in plants. Their bioactivities suggest potential applications in developing therapeutic agents and functional foods (Pei et al., 2016).

Arylmethylidenefuranones

Arylmethylidenefuranones and their reactions with C- and N-nucleophiles lead to the synthesis of a wide range of compounds, highlighting their significance in organic synthesis. This versatility makes them valuable intermediates in producing pharmaceuticals and agrochemicals (Kamneva et al., 2018).

Polyhydroxyalkanoates (PHAs)

PHAs are biodegradable polymers produced by bacteria. They have promising applications due to their biodegradability, biocompatibility, and renewable nature, making them suitable for medical and environmental applications. Their production and applications highlight the importance of sustainable materials in addressing plastic pollution and medical device manufacturing (Amara, 2010).

Hydroxycoumarins

Hydroxycoumarins, including 3-hydroxycoumarin, have significant chemical, photochemical, and biological properties. Their applications in pharmaceuticals, perfumery, and agrochemical industries underscore the utility of these compounds in developing bioactive agents and industrial materials (Yoda, 2020).

Betalains

Betalains are pigments with chemosystematic significance and have been studied for their bioactive properties, including antioxidant activity. Their applications in food coloring and potential therapeutic uses highlight the interplay between natural compounds and human health (Khan & Giridhar, 2015).

Propriétés

IUPAC Name |

(E)-4-[3a-(hydroxymethyl)-1,3,4,5,6,6a-hexahydrocyclopenta[c]pyrrol-2-yl]-4-oxobut-2-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17NO4/c14-8-12-5-1-2-9(12)6-13(7-12)10(15)3-4-11(16)17/h3-4,9,14H,1-2,5-8H2,(H,16,17)/b4-3+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HTEMMHCNFKWPLM-ONEGZZNKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2CN(CC2(C1)CO)C(=O)C=CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CC2CN(CC2(C1)CO)C(=O)/C=C/C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

239.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(E)-4-(3a-(hydroxymethyl)hexahydrocyclopenta[c]pyrrol-2(1H)-yl)-4-oxobut-2-enoic acid | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.